Aflatoxin P1

Description

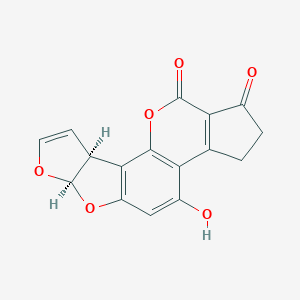

Structure

3D Structure

Properties

IUPAC Name |

(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCXNPKDOMYPPJ-HYORBCNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)O[C@@H]5[C@H]4C=CO5)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185977 | |

| Record name | Aflatoxin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32215-02-4 | |

| Record name | Aflatoxin P1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32215-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin P1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032215024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aflatoxin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aflatoxin P1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Aflatoxin P1 Biotransformation Pathways

Hepatic Cytochrome P450 (CYP) Enzyme Systems in Aflatoxin P1 Formation

The initial and rate-limiting step in the formation of this compound is the oxidative metabolism of Aflatoxin B1, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located within the endoplasmic reticulum of hepatocytes. scirp.orgmdpi.comresearchgate.net These enzymes are central to the Phase I metabolism of a vast array of xenobiotics, including mycotoxins. scirp.org

Molecular Mechanisms of O-Demethylation

This compound is the product of O-demethylation of Aflatoxin B1 at the C4 position. mdpi.commdpi.comresearchgate.net This biochemical reaction involves the removal of a methyl group from the methoxy (B1213986) moiety on the coumarin (B35378) ring of the AFB1 molecule, which is then replaced by a hydroxyl group, yielding the phenolic AFP1. mdpi.comnih.gov This process is a key detoxification pathway, as AFP1 is generally considered to be less toxic and carcinogenic than its parent compound, AFB1. nih.govnih.govnih.gov

Identification and Characterization of Specific CYP Isoforms (e.g., CYP2A3, CYP2A13, CYP321A1) Involved in this compound Biogenesis

While the specific human CYP isoforms responsible for the O-demethylation of AFB1 to AFP1 are not extensively detailed in the available research, studies have identified several CYP enzymes involved in this biotransformation. Notably, CYP2A3, CYP2A13, and CYP321A1 have been implicated in the formation of this compound. mdpi.com There are considerable species-specific differences in the expression and activity of CYP isoforms, which contributes to the varying rates of AFP1 formation observed across different animal species. researchgate.netmdpi.com For instance, AFP1 is a major metabolite in mouse and rat liver microsomes, whereas it is a minor or undetectable metabolite in other species like trout. mdpi.comnih.govuni-muenster.de In human liver, there is comparatively limited information on the specific CYP enzymes that catalyze this reaction. mdpi.com

Substrate Specificity and Enzyme Kinetics Governing this compound Formation

Comparative Rates of this compound Formation in Mouse Liver Microsomes

| Mouse Strain | AFP1 Formation Rate (pmol/mg protein/min) |

|---|---|

| Various Strains (Range) | 252 - 426 |

Data derived from studies on hepatic microsomal biotransformation of Aflatoxin B1 in different mouse strains. nih.gov

This compound as a Key Phase I Oxidative Metabolite of Aflatoxin B1

This compound is recognized as a significant Phase I oxidative metabolite of Aflatoxin B1. scirp.orgmdpi.commdpi.com Phase I reactions, such as the O-demethylation that produces AFP1, are generally aimed at increasing the polarity of xenobiotics, thereby preparing them for subsequent Phase II conjugation reactions and eventual excretion from the body. scirp.orgnih.gov The formation of AFP1 represents a crucial detoxification pathway, as it diverts the metabolic flux away from the formation of the highly reactive and carcinogenic Aflatoxin B1-8,9-epoxide. mdpi.compsu.edu The extent of AFP1 formation relative to other metabolites varies significantly among species. For example, in mouse hepatocytes, AFP1 and its glucuronide conjugate are major metabolites, whereas in human and rat hepatocytes, other metabolites like Aflatoxin M1 and Aflatoxin Q1 are more predominant. nih.govuni-muenster.de

Phase II Conjugation and Excretion Pathways of this compound

Following its formation in Phase I metabolism, this compound undergoes Phase II conjugation reactions, which further increase its water solubility and facilitate its elimination from the body. scirp.org

Glucuronidation and Sulfonation Mechanisms of this compound Conjugates

The primary Phase II reactions for this compound are glucuronidation and sulfonation. mdpi.comnih.gov

Glucuronidation: This process involves the enzymatic addition of a glucuronic acid moiety to the hydroxyl group of AFP1, a reaction catalyzed by UDP-glucuronyltransferases (UGTs). ontosight.ainih.gov The resulting this compound-glucuronide is a highly polar and water-soluble conjugate that can be readily excreted in bile and urine. ontosight.ainih.gov Studies have shown that pretreatment with certain enzyme inducers can significantly increase the rate of AFP1 glucuronidation. nih.gov In some species, such as the rat, the glucuronide conjugate of AFP1 is a major biliary metabolite. nih.gov

Sulfonation: this compound can also be conjugated with a sulfate (B86663) group in a reaction catalyzed by sulfotransferases (SULTs). mdpi.comnih.gov This process, similar to glucuronidation, enhances the water solubility of the metabolite, aiding in its excretion. mdpi.com

The formation of these conjugates is a critical detoxification step, as the conjugated forms of AFP1 are readily eliminated from the body, preventing the accumulation of potentially harmful metabolites. mdpi.comontosight.ai

Phase II Conjugates of this compound

| Conjugation Reaction | Enzyme Family | Resulting Conjugate | Primary Excretion Route |

|---|---|---|---|

| Glucuronidation | UDP-glucuronyltransferases (UGTs) | This compound-glucuronide | Bile and Urine |

| Sulfonation | Sulfotransferases (SULTs) | This compound-sulfate | Urine |

Summary of the primary Phase II conjugation pathways for this compound. mdpi.comnih.govontosight.ainih.govnih.gov

Biliary and Renal Elimination Dynamics of this compound and its Derivatives

The elimination of this compound (AFP1) and its derivatives from the body occurs through complex processes primarily involving the biliary and renal systems. The major route of excretion for Aflatoxin B1 (AFB1) metabolites, including AFP1, is the biliary pathway, leading to elimination via feces. mdpi.com Following its formation, AFP1 can undergo Phase II metabolism, where it is conjugated with molecules like glucuronic acid to increase its water solubility and facilitate excretion. mdpi.comscirp.org

Research has identified the glucuronide conjugate of AFP1 as a significant metabolite found in the bile of rats treated with AFB1. chinayyhg.com This suggests that conjugation is a critical step in the biliary clearance of AFP1. nih.gov Studies have shown that biliary excretion may be the primary elimination route for AFP1. mdpi.com For instance, in rats, the glucuronide conjugate of AFP1, along with the glutathione (B108866) conjugate of the reactive AFB1 8,9-epoxide, are two of the main polar metabolites secreted in bile. chinayyhg.comnih.gov

While the biliary pathway is dominant, renal elimination also contributes to the clearance of aflatoxin metabolites. mdpi.comscirp.org AFP1 has been detected in the urine of human subjects exposed to AFB1 in their diet. mdpi.com However, the levels of unconjugated AFP1 in urine can be highly variable and may depend on the extent of its conjugation prior to excretion. mdpi.com This variability makes urinary AFP1 an unreliable biomarker for aflatoxin exposure compared to other metabolites like Aflatoxin M1 (AFM1). mdpi.com The unconjugated form of AFP1 is considered relatively nontoxic and is typically excreted in the urine with little effect on the body. scirp.org

In Vitro and In Vivo Metabolic Modeling Approaches for this compound Biotransformation

Liver Microsomal Studies for this compound Production

Liver microsomal studies are a fundamental in vitro approach to investigating the biotransformation of xenobiotics, including the formation of this compound (AFP1) from its precursor, Aflatoxin B1 (AFB1). nih.gov These studies utilize microsomal fractions isolated from liver cells, which contain a high concentration of cytochrome P450 (CYP450) enzymes responsible for Phase I metabolic reactions. scirp.org The formation of AFP1 occurs through an O-demethylation reaction of AFB1, a process catalyzed by specific CYP450 isoforms. researchgate.netmdpi.com

In vitro experiments using liver microsomes from various species have revealed significant differences in the capacity to produce AFP1. researchgate.net For example, studies have shown that AFP1 is a major metabolite produced by mouse liver microsomes. chinayyhg.comnih.gov In contrast, primate liver microsomes, including those from monkeys and humans, fail to produce detectable amounts of AFP1 under similar experimental conditions. mdpi.comresearchgate.net Rat liver microsomes are capable of producing AFP1, but in quantities considered negligible—at least 10 times less than that produced by mouse microsomes. mdpi.comnih.gov

The production of AFP1 and other metabolites in microsomal systems is dependent on co-factors such as NADPH. nih.gov Some studies have examined the metabolism of AFP1 itself in these systems. One such study using rat liver microsomal preparations reported that this compound was not further metabolized. nih.govnih.gov However, another study using mouse microsomes demonstrated that AFP1 could be further hydroxylated to form a dihydroxy metabolite. chinayyhg.com

The table below summarizes findings from various liver microsomal studies on AFP1 production.

| Biological System | Key Findings on AFP1 Production | Citations |

| Rat Liver Microsomes | Produce negligible amounts of AFP1, significantly less than mice. | mdpi.comnih.gov |

| AFP1 was not observed to be further metabolized. | nih.govnih.gov | |

| Mouse Liver Microsomes | AFP1 is a major metabolite of AFB1. | nih.gov |

| Capable of converting AFP1 into a dihydroxy metabolite. | chinayyhg.com | |

| Monkey Liver Microsomes | Failed to produce detectable levels of AFP1. | mdpi.comresearchgate.net |

| Human Liver Microsomes | Failed to produce detectable levels of AFP1. | mdpi.comresearchgate.net |

Comparative Metabolic Studies Across Different Biological Systems

Comparative studies of AFB1 metabolism across different biological systems, particularly using primary hepatocytes, have provided crucial insights into the species-specific differences in AFP1 formation. These studies offer a more comprehensive view than microsomal assays alone, as hepatocytes contain both Phase I and Phase II enzymes, allowing for the analysis of subsequent conjugation reactions. nih.govresearchgate.net

A significant comparative study analyzed the metabolism of AFB1 in primary hepatocytes from mice, rats, and humans. nih.govresearchgate.net The results highlighted a stark contrast in the metabolic pathways among these species. The most rapid metabolism of AFB1 was observed in mouse hepatocytes, which prominently formed AFP1 as a major metabolite, along with its glucuronidated form. nih.govresearchgate.net

In stark contrast, AFP1 was only found in trace amounts in rat and human hepatocytes. nih.govresearchgate.net In human cells, the primary metabolites were Aflatoxin M1 (AFM1), Aflatoxin Q1 (AFQ1), and Aflatoxicol (B190519) (AFL). nih.gov Similarly, in isolated rat hepatocytes, AFP1 was found to be a minor metabolite in some studies, although other reports have identified it as a more dominant product, suggesting potential variations due to methodology or rat strain. mdpi.com

The table below presents a comparison of AFB1 metabolism with a focus on AFP1 across different species' hepatocytes.

| Species | Primary Metabolic Fate of AFB1 | Role of AFP1 | Citations |

| Mouse | Rapid metabolism, with AFP1 and its glucuronide conjugate as major products. | Major detoxification metabolite. | nih.govresearchgate.net |

| Rat | Moderate metabolism. AFM1 is a significant metabolite. | Minor metabolite, though some studies report higher levels. | mdpi.comnih.govresearchgate.net |

| Human | Slowest metabolism. AFM1, AFQ1, and AFL are the main metabolites. | Occurs only in trace amounts. | nih.govresearchgate.net |

Advanced Analytical Methodologies for Aflatoxin P1 Quantification and Profiling

High-Resolution Chromatographic Separation Techniques

Chromatographic methods, particularly high-performance liquid chromatography and liquid chromatography-mass spectrometry, are the cornerstone for the reliable identification and quantification of aflatoxin metabolites. These techniques offer high resolution and sensitivity, which are essential for analyzing complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aflatoxins. mdpi.com For metabolites like AFP1, HPLC is often coupled with highly sensitive fluorescence detectors (FLD). nih.govlcms.cz Aflatoxins naturally exhibit fluorescence, but the fluorescence yield of certain aflatoxins can be enhanced through derivatization to achieve lower detection limits. nih.govlcms.cz

Research findings have demonstrated the use of reversed-phase HPLC for the separation of various aflatoxin metabolites from biological samples. In one study, a multiple monoclonal antibody affinity chromatography technique was combined with analytical immunoaffinity/HPLC to quantify aflatoxins in rat urine. nih.gov This method successfully quantified AFP1, which constituted approximately 8.0% of the total aflatoxin metabolites recovered from the urine samples. nih.gov The separation is typically achieved on C18 columns, which effectively resolve the different aflatoxin compounds. nih.govnih.gov While post-column derivatization with reagents like trifluoroacetic acid (TFA) or bromine is common for enhancing the fluorescence of AFB1 and AFG1, AFP1 can often be detected via its natural fluorescence, though its sensitivity may be lower than derivatized compounds. nih.govlcms.cz

Table 1: HPLC-FLD Method Parameters for Aflatoxin Analysis Including AFP1

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | nih.govnih.gov |

| Column | Reversed-phase columns, typically C18 (octadecylsilane) | nih.govnih.gov |

| Mobile Phase | A mixture of water, methanol, and acetonitrile (B52724) is commonly used. | |

| Detection | Fluorescence Detection (FLD). Excitation and emission wavelengths are set to maximize the signal for aflatoxins. | nih.govlcms.cz |

| Application | Quantification of AFP1 in a panel of aflatoxin metabolites from urine samples. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Aflatoxin P1 Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for mycotoxin analysis due to its superior sensitivity and selectivity compared to HPLC-FLD. mdpi.comnih.gov This technique combines the separation power of liquid chromatography with the precise detection and structural identification capabilities of tandem mass spectrometry, making it ideal for quantifying trace levels of metabolites like AFP1 in complex biological samples. laboratuvar.comlaboratuvar.com

Several studies have developed and validated LC-MS/MS methods for the simultaneous detection of multiple aflatoxin metabolites, including AFP1. nih.govoup.comresearchgate.net For instance, a method employing automated immunoaffinity solid-phase extraction followed by LC-MS/MS was established for the quantification of aflatoxins and their metabolites in urine. nih.govoup.com This method demonstrated a wide dynamic range and limits of detection in the low femtogram range, highlighting its suitability for biomonitoring studies. nih.govoup.com Another study validated an LC-MS/MS method for determining AFP1 and other aflatoxins in chicken excreta and ileal content. researchgate.net The high specificity of LC-MS/MS is achieved through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each analyte are monitored.

Table 2: Research Findings on LC-MS/MS for this compound Quantification

| Study Focus | Matrix | Key Findings | Source(s) |

|---|---|---|---|

| Multi-metabolite quantification | Urine | Developed an automated method to detect and quantify six aflatoxins, including AFP1, with detection limits in the low femtogram range. | nih.govoup.com |

| Metabolite profiling in chickens | Excreta, Ileal Content | Validated an LC-MS/MS method for eight aflatoxins, including AFP1, to study metabolic pathways. | researchgate.net |

| Biomarker reliability assessment | Serum | Developed a robust LC-MS/MS method for Aflatoxin B1-lysine adduct with high accuracy and precision, demonstrating the power of MS for biomarker analysis. | nih.gov |

Immunochemical and Biosensing Strategies for this compound Detection

Immunochemical and biosensing methods offer rapid, sensitive, and often portable alternatives to traditional chromatographic techniques. These strategies are based on the specific recognition between an antibody or other biological receptor and the target analyte.

Development and Application of Enzyme-Linked Immunosorbent Assays (ELISA) for Metabolite Analysis

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted immunochemical technique for the rapid screening of aflatoxins in various samples. mdpi.comsemanticscholar.orgresearchgate.net The most common format is the competitive ELISA, where the aflatoxin in the sample competes with a labeled aflatoxin conjugate for a limited number of specific antibody binding sites. tci-thaijo.orgr-biopharm.com

While numerous commercial ELISA kits are available for AFB1 and total aflatoxins, kits developed specifically for AFP1 are less common. r-biopharm.commdpi.com However, the principle is applicable to metabolite analysis. The development of such an assay would require the production of monoclonal or polyclonal antibodies with high affinity and specificity for AFP1. Research has demonstrated the use of multi-antibody approaches for the analysis of aflatoxin metabolites. For example, a multiple monoclonal antibody affinity column was developed to bind and isolate a wide range of aflatoxin metabolites from rat urine, including AFP1, prior to HPLC analysis. nih.gov The success of an ELISA depends heavily on the antibody's cross-reactivity with other structurally similar aflatoxins. For accurate quantification of a specific metabolite like AFP1, an antibody with low cross-reactivity to the parent compound (AFB1) and other metabolites (e.g., AFM1, AFQ1) is essential. agriculturejournals.cz

Emerging Biosensor and Nano-Biosensor Platforms for Selective this compound Detection

Biosensors are analytical devices that convert a biological recognition event into a measurable signal. nih.govmdpi.com In recent years, significant research has focused on developing novel biosensors for mycotoxin detection, driven by the need for rapid, on-site analysis. researchgate.net These platforms often incorporate nanomaterials to enhance sensitivity and performance. mdpi.comresearchgate.net

Emerging biosensor technologies for aflatoxin detection include:

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) resulting from the binding of the aflatoxin to a bioreceptor (like an antibody or aptamer) immobilized on an electrode surface. semanticscholar.orginnspub.net

Optical Biosensors: These platforms, such as those based on Surface Plasmon Resonance (SPR) or fluorescence, detect changes in optical signals upon analyte binding. nih.govmdpi.com

Nano-Biosensors: The integration of nanomaterials like gold nanoparticles (AuNPs), quantum dots, or graphene can significantly amplify the sensor's signal. mdpi.comresearchgate.net For example, AuNPs can be used as labels in immunochromatographic assays or to modify electrode surfaces in electrochemical sensors, improving conductivity and biomolecule immobilization. mdpi.commdpi.com

While the vast majority of research in this area has targeted AFB1, these advanced platforms hold significant potential for the selective detection of AFP1. nih.govresearchgate.net The development of a selective biosensor for AFP1 would hinge on the availability of high-affinity recognition elements, such as specific aptamers (short single-stranded DNA or RNA sequences) or antibodies, that can distinguish AFP1 from other aflatoxin analogues.

Methodologies for Sample Preparation and Matrix Effects Mitigation in this compound Analysis from Biological Samples

Effective sample preparation is a critical step in the analysis of AFP1 from complex biological matrices like urine or plasma, accounting for a significant portion of the analytical process. mdpi.com The primary goals are to extract the analyte, remove interfering substances (matrix effects), and concentrate the analyte to a level suitable for detection.

Commonly used techniques for sample preparation in aflatoxin analysis include:

Liquid-Liquid Extraction (LLE): A simple and inexpensive method based on the partitioning of the analyte between two immiscible liquid phases. mdpi.comnih.gov

Solid-Phase Extraction (SPE): This technique uses a solid adsorbent material (e.g., C18, silica) packed in a cartridge to retain the analyte from the liquid sample, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. nih.gov

Immunoaffinity Column (IAC) Cleanup: This is a highly selective form of SPE that uses monoclonal antibodies immobilized on a solid support. lcms.cznih.gov The antibodies specifically capture the target aflatoxins from the sample extract. After washing away non-bound components, the purified aflatoxins are eluted. IACs are highly effective for producing clean extracts, which is particularly important for subsequent analysis by HPLC-FLD or LC-MS/MS. mdpi.comlcms.cz

Studies focused on AFP1 quantification have successfully employed these methods. For example, automated IAC extraction has been coupled with LC-MS/MS for the analysis of AFP1 in urine. nih.govoup.com Another study used a combination of solvent extraction and IAC cleanup for dust and urine samples. Mitigating matrix effects, where co-extracted compounds suppress or enhance the analyte signal in the detector (especially in MS-based methods), is crucial. The use of highly selective cleanup methods like IAC and the application of matrix-matched calibration standards or stable isotope-labeled internal standards are effective strategies to counteract these effects. nih.govchromatographyonline.com

Table 3: Overview of Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Application for AFP1 Analysis | Source(s) |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Used for cleanup of urine samples prior to HPLC or LC-MS/MS analysis. | nih.gov |

| Immunoaffinity Column (IAC) | Highly specific cleanup using immobilized antibodies to capture target aflatoxins. | Used for selective extraction and purification of AFP1 and other aflatoxins from urine and other biological fluids. | lcms.cznih.govoup.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible solvents. | A general extraction method often used as an initial cleanup step. | mdpi.comnih.gov |

Validation and Performance Characteristics of this compound Analytical Methods

The validation of analytical methods is crucial to ensure the reliability and accuracy of results for the quantification and profiling of this compound (AFP1). As a significant metabolite of Aflatoxin B1 (AFB1), accurate detection of AFP1 in biological matrices like urine is important for exposure assessment studies. mdpi.comconicet.gov.arlaboratuvar.com Method validation encompasses several key performance characteristics, including linearity, sensitivity (limits of detection and quantification), precision (repeatability and reproducibility), and accuracy (recovery).

Various advanced analytical methodologies have been developed and validated for the determination of AFP1, often as part of multi-analyte methods that include other aflatoxins and their metabolites. These methods primarily utilize liquid chromatography coupled with mass spectrometry (LC-MS/MS) or fluorescence detection (FLD). psu.edunih.gov

One such method involves automated immunoaffinity solid-phase extraction followed by LC-MS/MS. This technique has been validated for the quantification of AFP1 along with AFB1, AFB2, AFG1, AFG2, and AFM1 in urine. nih.govoup.com The validation of this method, conducted over a 12-day period by eight different analysts, demonstrated its robustness. The dynamic range of this method spans nearly three orders of magnitude, with impressive limits of detection in the low femtogram range on-column, highlighting its suitability for detecting trace amounts of the toxin. nih.govoup.com

Another validated method has been established for determining AFP1 and other aflatoxins in chicken excreta and ileal content using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). researchgate.net This indicates the applicability of validated methods across different biological matrices relevant to animal studies.

A specific study focusing on the simultaneous determination of Aflatoxin Q1 (AFQ1), AFP1, and AFB1 in human urine employed High-Performance Liquid Chromatography (HPLC) with post-column fluorimetric detection using heptakis-di-O-methyl-β-cyclodextrin as a reagent. psu.edu While the fluorescence enhancement for AFP1 was modest (about 2-fold) compared to AFQ1 and AFB1, the method was successfully validated for its intended purpose. psu.edu The detection limit for AFP1 was established at 0.5 ng/ml. psu.edu The validation of this method also included assessments of recovery, linearity, and precision, with the data indicating its suitability for analyzing aflatoxin levels typically found in human urine. psu.edu

The performance characteristics from this HPLC-FLD method are detailed in the table below. psu.edu

Table 1: Validation and Performance Data for HPLC-FLD Method for this compound in Human Urine

| Performance Characteristic | Finding for this compound |

|---|---|

| Linearity Range | 2 ng/ml to 31 ng/ml |

| Limit of Detection (LOD) | 0.5 ng/ml |

| Recovery | 81% ± 7% |

| Repeatability (RSDr) | 4.8% (for 15 ng/ml) |

| Reproducibility (RSDR) | 7.2% (for 15 ng/ml) |

Data sourced from a study on the fluorimetric detection of aflatoxins in human urine. psu.edu RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Calibration curves for AFP1 have also been developed using standard solutions for its quantification as part of the purity assessment of Aflatoxin B1 reference materials, further underlining the availability of characterized standards for method validation. bipm.org

Comparative Biochemical Research of Aflatoxin P1 Within the Aflatoxin Family

Differential Metabolic Flux of Aflatoxin B1 to Aflatoxin P1 Versus Other Key Metabolites

The metabolism of Aflatoxin B1 (AFB1) is a complex process involving multiple enzymatic pathways that result in a variety of metabolites, each with differing biological activity. scirp.orgscirp.org The primary site of this biotransformation is the liver, where cytochrome P450 (CYP450) enzymes catalyze several key reactions. mdpi.comsciendo.com These reactions include hydroxylation, demethylation, and epoxidation. researchgate.net

The formation of this compound (AFP1) occurs through O-demethylation of AFB1. researchgate.net This process is considered a detoxification pathway, as AFP1 is significantly less toxic than its parent compound. mdpi.comrupahealth.com

In addition to AFP1, the metabolism of AFB1 yields other significant metabolites:

Aflatoxin M1 (AFM1): Formed through hydroxylation, AFM1 is another major metabolite. nih.gov While considered less toxic than AFB1, it is still a concern as it can be excreted in the milk of lactating animals that have ingested contaminated feed. mdpi.commdpi.com The formation of AFM1 is a less effective detoxification pathway compared to the production of AFP1. nih.gov

Aflatoxin Q1 (AFQ1): This metabolite is also a product of hydroxylation and is considered to be substantially less toxic and mutagenic than AFB1. researchgate.netmdpi.com

Aflatoxin B1-8,9-epoxide (AFBO): This highly reactive and unstable metabolite is formed via epoxidation of the terminal furan (B31954) ring of AFB1. researchgate.netresearchgate.net AFBO is considered the most toxic metabolite, capable of binding to DNA and proteins, leading to genotoxicity and cytotoxicity. researchgate.netnih.gov

Biochemical Factors Modulating this compound Formation

Several CYP450 isoforms are involved in the metabolism of AFB1, with CYP1A2 and CYP3A4 being particularly important in humans. mdpi.commdpi.com Specifically, enzymes such as CYP2A13 have been implicated in the O-demethylation of AFB1 to form AFP1. mdpi.com The expression and activity of these enzymes can be influenced by various factors, including exposure to other xenobiotics. scirp.orgscirp.org

The balance between the induction and inhibition of the various CYP450 enzymes involved in AFB1 metabolism is a critical factor in determining the metabolic flux towards AFP1. researchgate.netscirp.org This interplay highlights the complex biochemical regulation underlying the detoxification of AFB1 and the formation of AFP1.

Computational and in Silico Modeling in Aflatoxin P1 Research

Molecular Docking and Dynamics Simulations of Aflatoxin P1-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as AFP1) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial for understanding how AFP1 might interact with biological targets.

Detailed research findings from in silico analyses have explored the binding potential of various aflatoxin analogues with different enzymes. In one study, the docking behavior of thirteen aflatoxin analogues, including AFP1, with Glycogen Synthase Kinase 3-Beta (GSK-3β) was investigated. The results showed that AFP1 had the lowest atomic contact energy (ACE) of -160.33 kcal/mol compared to the other analogues, indicating a comparatively weaker, yet specific, interaction. The simulation also identified a direct interaction between AFP1 and the amino acid residue Asp200 within the enzyme's binding site. researchgate.net

While specific molecular dynamics simulations for AFP1 are not extensively documented, the methodology has been widely applied to its parent compound, Aflatoxin B1 (AFB1), and other analogues. For instance, docking studies have been performed to understand the interaction of aflatoxins with metabolizing enzymes like laccase and Cytochrome P450 (CYP) isoforms. researchgate.netnih.gov Molecular docking of various aflatoxins with laccase from Saccharomyces cerevisiae predicted interactions near the T1 copper center of the enzyme, primarily through hydrogen bonds and hydrophobic interactions. researchgate.net Such analyses provide a framework for predicting how AFP1, as a structurally similar molecule, might orient itself within the active sites of these and other enzymes, guiding further experimental investigation into its biological activity and detoxification pathways.

| Ligand | Target Enzyme | Docking Score (ACE, kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | Glycogen Synthase Kinase 3-Beta (GSK-3β) | -160.33 | Asp200 | researchgate.net |

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating this compound Metabolic Data

AFP1 is a detoxification product of AFB1, formed via O-demethylation primarily by cytochrome P450 enzymes, including CYP2A13, CYP2A3, and CYP321A1. usda.govnih.govtandfonline.commdpi.com PBPK models for AFB1 incorporate these metabolic pathways to predict the fate of the parent toxin. iarc.fr These models use a "bottom-up" approach, integrating in vitro data on enzyme kinetics and physicochemical properties to simulate in vivo outcomes. usda.gov By modeling the conversion of AFB1 to AFP1, these simulations can predict how different factors, such as co-exposure to other drugs, might alter the metabolic balance between toxic activation pathways and detoxification pathways like the formation of AFP1. usda.govnih.gov The inclusion of the AFP1 metabolic route is therefore essential for a comprehensive risk assessment of AFB1 exposure.

| Parameter Category | Specific Examples | Relevance to AFP1 Modeling |

|---|---|---|

| Physicochemical Properties | Molecular Weight, LogP, pKa | Governs the absorption and distribution of the parent compound (AFB1) leading to metabolism. |

| Metabolism Parameters | Vmax, Km for CYP enzymes (e.g., CYP2A13) | Defines the rate of AFP1 formation from AFB1 in the liver and other tissues. usda.govtandfonline.com |

| Physiological Parameters | Liver volume, blood flow rates, tissue partitioning | Determines the amount of AFB1 delivered to metabolizing organs where AFP1 is produced. dntb.gov.ua |

| Population Data | Age, genetics (polymorphisms in CYP enzymes) | Allows for simulation of variability in AFP1 production across different human populations. usda.gov |

Predictive Computational Chemistry for this compound Metabolic Transformations

Predictive computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), provides fundamental insights into the electronic structure and reactivity of molecules. These tools are used to elucidate the mechanisms of metabolic reactions, such as the transformation of AFB1 into its various metabolites, including AFP1.

The formation of AFP1 occurs through the O-demethylation of AFB1. Computational studies have been conducted to understand the energetics of this detoxification reaction. One such study optimized the structures of aflatoxins B1, B2, G1, and G2 and their demethylated products (like AFP1) using quantum chemical methods. The researchers calculated the energies and thermodynamic functions for the molecules to determine the reaction energies of the demethylation processes. researchgate.net Such calculations help explain the feasibility and likelihood of specific metabolic pathways. For example, by calculating the Gibbs free energy of demethylation reactions, researchers can predict the relative production order of metabolites. These theoretical investigations complement experimental findings by providing a detailed, atomistic view of the transformation, helping to rationalize the observed metabolic profiles.

Application of Machine Learning and Artificial Intelligence in this compound Metabolomics

AFP1 is a known metabolite of AFB1 and has been detected in various biological samples, including animal milk, making it a component of the metabolome following AFB1 exposure. While specific studies focusing on ML applications for AFP1 metabolomics are still emerging, the general framework is well-established. ML algorithms are adept at handling the complexity of metabolomics data to identify patterns, discover potential biomarkers, and classify samples. nih.gov

Aflatoxin P1 As a Biomarker in Exposure and Metabolic Research

Quantification of Aflatoxin P1 in Biological Fluids (e.g., Urine) as an Indicator of Exposure and Biotransformation

The quantification of AFP1 in biological fluids, particularly urine, is a recognized method for assessing human exposure to AFB1. nih.gov Following ingestion, AFB1 is metabolized in the liver by cytochrome P450 enzymes, leading to various metabolites, including AFP1. nih.govmdpi.com This metabolite is then excreted in the urine, and its concentration can be measured to estimate the level of recent aflatoxin exposure. nih.govnih.gov

The analysis of aflatoxin metabolites in urine offers a snapshot of exposure, typically reflecting intake within the previous 24-48 hours. nih.govwhiterose.ac.uk While other biomarkers like aflatoxin-albumin adducts in blood provide a longer-term exposure history (2-3 months), urinary biomarkers such as AFP1 are valuable for assessing acute or recent exposure. nih.govwhiterose.ac.uk

Advanced analytical techniques are essential for the accurate quantification of AFP1 in complex biological matrices like urine. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection are commonly employed methods. ontosight.aipnas.org These techniques offer the high sensitivity and specificity required to detect the typically low concentrations of AFP1 present in urine. ontosight.aioup.com For instance, methods involving automated immunoaffinity solid-phase extraction followed by liquid chromatography-tandem mass spectrometry have been developed to quantify AFP1 and other aflatoxin metabolites in urine with detection limits in the low femtogram range. oup.com

A study involving the analysis of urine from individuals in the Guangxi Province of China, an area with high dietary aflatoxin exposure, identified AFP1 as one of the major aflatoxin species present, alongside Aflatoxin M1 (AFM1) and the DNA adduct AFB1-N7-Gua. pnas.org This highlights the relevance of AFP1 as a urinary biomarker in populations with significant environmental exposure. pnas.org

Table 1: Research Findings on this compound Quantification in Urine

Research on the Correlation of this compound Levels with Precursor Aflatoxin Exposure

Research has explored the relationship between the levels of AFP1 in biological samples and the intake of its precursor, AFB1. While the presence of AFP1 in urine is a clear indicator of AFB1 exposure, establishing a direct and consistent quantitative correlation has presented challenges. mdpi.com

One study noted that while AFP1 was detected in the urine of human subjects exposed to dietary AFB1, there was no significant correlation between urinary AFP1 levels and the estimated dietary intake of AFB1. mdpi.com In contrast, the same study found highly significant correlations for other urinary biomarkers, namely AFM1 and AFB1-N7-Guanine adducts. mdpi.com

The variability in the correlation between urinary AFP1 and AFB1 intake can be attributed to several factors. The metabolism of AFB1 is complex and can be influenced by individual genetic variations in metabolic enzymes, such as cytochrome P450s, and the extent of conjugation reactions. mdpi.com Biliary excretion may also be a primary route for the elimination of AFP1, and the amount of unconjugated AFP1 appearing in the urine can be highly variable depending on the dose and the efficiency of conjugation processes. mdpi.com This makes urinary AFP1 a less reliable biomarker for precise dose-response assessments compared to other metabolites. mdpi.com

Despite the lack of a consistent direct correlation with intake levels in some studies, the detection of AFP1 remains a valuable qualitative marker of exposure. Its presence confirms that AFB1 has been ingested and has undergone metabolic processing in the body. nih.govrupahealth.com

Table 2: Findings on the Correlation between this compound and Precursor Exposure

Development of this compound Biomarker Assays for Metabolic Assessment

The development of robust biomarker assays for AFP1 is crucial for its use in metabolic research. These assays are designed to accurately detect and quantify AFP1 in various biological samples, providing insights into the metabolic pathways of AFB1. pnas.orgoup.com

Immunoassays, particularly those utilizing monoclonal antibodies with high specificity for aflatoxins, have been instrumental in the development of AFP1 biomarker assays. pnas.org Monoclonal antibody-based immunoaffinity columns can be used to isolate and concentrate AFP1 and other aflatoxin metabolites from complex biological matrices like urine. pnas.org This purification step is often followed by quantitative analysis using techniques such as HPLC with fluorescence detection or mass spectrometry. pnas.org

These assays have been successfully applied in prospective cohort and case-control studies to assess aflatoxin exposure. nih.govmdpi.com For instance, a study investigating the link between dietary AFB1 exposure and liver cancer utilized biomarkers including AFP1, AFM1, and the DNA-adduct AFB1-N7-Gua, with their concentrations determined periodically in the urine of cohort members. mdpi.com

The continuous refinement of these analytical methods aims to improve their sensitivity, specificity, and throughput, making them more suitable for large-scale epidemiological studies and for assessing the efficacy of interventions aimed at reducing aflatoxin exposure and its adverse health effects. oup.comoup.com The ability to measure a panel of aflatoxin metabolites, including AFP1, allows for a more comprehensive assessment of an individual's metabolic profile in response to aflatoxin exposure. rupahealth.comscirp.org

Table 3: Advances in this compound Biomarker Assays

Environmental Factors Influencing Aflatoxin Precursor Formation and Subsequent Aflatoxin P1 Metabolism

Influence of Pre-harvest and Post-harvest Agricultural Practices on Aflatoxin-Producing Fungi and Parent Aflatoxin Contamination

Agricultural practices at every stage of crop production, from planting to storage, significantly influence the likelihood and severity of contamination with aflatoxin precursors. heraldopenaccess.us These practices can either create conditions favorable for the growth of aflatoxigenic fungi or establish barriers that prevent infection and toxin production.

Pre-harvest Practices: Pre-harvest strategies aim to prevent fungal infection in the field by promoting robust plant health and minimizing plant stress, which can make crops more susceptible to Aspergillus colonization. mdpi.com Key pre-harvest practices include:

Crop Rotation: Rotating crops, such as alternating groundnuts with non-host crops, can disrupt the life cycle of Aspergillus fungi, reducing the inoculum present in the soil for subsequent seasons. grainsa.co.zamdpi.com

Resistant Varieties: While no commercial crop variety is completely immune to Aspergillus infection, some cultivars exhibit moderate resistance and are less prone to high levels of aflatoxin accumulation. grainsa.co.zafrontiersin.org Continued screening and breeding for host resistance is a crucial long-term strategy. foodandnutritionjournal.orgnih.gov

Soil Management and Irrigation: Practices like the application of gypsum and farmyard manure can improve soil health and reduce fungal infection. engineeringforchange.orgtandfonline.com Timely irrigation is critical, as drought stress, particularly during the seed-filling stages, is a major factor predisposing crops like maize and groundnuts to fungal invasion and aflatoxin production. grainsa.co.zanumberanalytics.comfao.org

Pest and Weed Control: Damage to crops by insects creates entry points for fungal spores. mdpi.comuga.edu Effective pest management and weed control reduce physical damage to plants and minimize conditions that favor fungal growth. tandfonline.comresearchgate.net

Harvest and Post-harvest Practices: The period during and after harvest is critical, as improper handling can introduce or spread contamination, even in previously clean crops. Aflatoxin levels can increase dramatically if harvested crops are not managed correctly. aflasafe.comtropicallegumeshub.com

Timely Harvest: Harvesting crops at full maturity is essential. Delaying the harvest can lead to increased moisture fluctuations and extended exposure to field-borne fungi and insect pests, which can increase aflatoxin levels by several folds. aflasafe.com Conversely, premature harvesting results in high moisture content, which also favors fungal growth. icrisat.org

Proper Handling and Drying: Mechanical damage to kernels during harvesting provides easy entry for fungi. uga.edu After harvest, rapid and thorough drying of the crop to a safe moisture level (e.g., below 13% for maize, 7-8% for oilseeds) is the most effective way to halt fungal growth and aflatoxin production. aflasafe.comagrojournal.orguliege.be Practices like drying crops on raised platforms or tarpaulins instead of bare ground prevent re-contamination from the soil. aflasafe.comicrisat.org

Sanitation and Storage: Cleaning harvesting equipment and storage facilities before use removes residual contaminated material that could be a source of new infections. grainsa.co.zauga.edu Proper storage conditions—cool, dry, and well-ventilated environments—are paramount. Storage structures should also be protected from insects and rodents, which can damage grain and facilitate the spread of fungi. engineeringforchange.orgaflasafe.com

Table 1: Influence of Agricultural Practices on Precursor Aflatoxin (AFB1) Contamination

| Stage | Practice | Impact on Aflatoxin-Producing Fungi & AFB1 | References |

|---|---|---|---|

| Pre-Harvest | Crop Rotation | Disrupts fungal life cycle in soil, reducing inoculum. | grainsa.co.zamdpi.com |

| Use of Resistant Varieties | Reduces susceptibility to fungal colonization and toxin accumulation. | grainsa.co.zafrontiersin.org | |

| Timely Irrigation | Prevents drought stress, a key factor for fungal infection. | grainsa.co.zafao.org | |

| Pest & Weed Control | Minimizes physical damage to crops, reducing entry points for fungi. | tandfonline.comresearchgate.net | |

| Harvest | Harvesting at Maturity | Avoids both the high moisture of immature kernels and the prolonged field exposure of delayed harvest. | aflasafe.comicrisat.org |

| Careful Handling | Reduces mechanical damage to kernels, limiting fungal access. | uga.edu | |

| Post-Harvest | Rapid & Proper Drying | Lowers moisture content to levels that inhibit fungal growth and toxin production. | aflasafe.comuliege.be |

| Sorting & Cleaning | Removes damaged, shriveled, or discolored kernels which are most likely to be contaminated. | grainsa.co.zaaflasafe.com | |

| Proper Storage | Cool, dry, and aerated conditions prevent fungal proliferation during storage. | engineeringforchange.orgaflasafe.com |

Impacts of Environmental Conditions (e.g., Temperature, Humidity) on Precursor Aflatoxin Accumulation and Subsequent Pathways Leading to Aflatoxin P1 Exposure

Environmental factors, particularly temperature and moisture, are the most significant drivers of Aspergillus growth and the production of precursor aflatoxins. nih.gov Climate change is predicted to exacerbate these conditions in many parts of the world, potentially increasing the risk of contamination. cabidigitallibrary.orgresearchgate.net

Temperature: Aspergillus flavus and A. parasiticus are thermotolerant fungi that thrive in warm conditions. The optimal temperature range for fungal growth is generally between 25°C and 37°C. numberanalytics.commdpi.com High temperatures, especially when combined with drought stress during the pre-harvest period, are strongly associated with increased aflatoxin contamination. nih.govijcmas.com Studies have shown that extreme heat can stimulate the expression of genes involved in aflatoxin biosynthesis. nih.gov One study identified an optimal temperature of 30°C for both fungal growth and aflatoxin production. researchgate.net

Humidity and Moisture: High humidity and moisture content are critical for fungal germination and proliferation. An ambient relative humidity above 85% and a kernel moisture content between 13% and 20% create ideal conditions for Aspergillus growth. uga.edu The interplay between pre-harvest drought and post-harvest moisture is particularly dangerous; drought-stressed crops are more vulnerable to infection, and if they are then exposed to high humidity or improper drying after harvest, aflatoxin production can surge. tropicallegumeshub.comnih.gov Research indicates that aflatoxin production is most pronounced at high relative humidity levels (e.g., 90%). agrojournal.org The water activity (aw) of the substrate is a key determinant, with fungal growth and toxin synthesis favored at higher water activity levels. cabidigitallibrary.orgnih.gov

Climate Change: Global warming is expanding the geographical risk of aflatoxin contamination. cabidigitallibrary.org Regions in temperate climates, which were previously considered low-risk, are now experiencing the warmer and drier conditions that favor Aspergillus growth. cabidigitallibrary.orgijcmas.com Models predict that a 2°C increase in global temperature could significantly elevate the risk of aflatoxin contamination in crucial crops like maize in Europe. europa.eu These climatic shifts not only affect the fungi directly but also alter host plant susceptibility and the distribution of insect pests that can act as vectors for fungal spores. cabidigitallibrary.orgeuropa.eu

Table 2: Optimal Environmental Conditions for Precursor Aflatoxin (AFB1) Production

| Environmental Factor | Optimal Range/Condition | Impact | References |

|---|---|---|---|

| Temperature | 25°C - 37°C | Promotes rapid fungal growth and toxin synthesis. | numberanalytics.comcabidigitallibrary.org |

| Relative Humidity | > 85% | Provides necessary moisture for fungal germination and proliferation. | uga.eduagrojournal.org |

| Kernel Moisture | 13% - 20% | Creates a suitable substrate environment for fungal growth. | uga.edu |

| Drought Stress | Pre-harvest | Weakens plant defenses, increasing susceptibility to fungal infection. | nih.govijcmas.com |

Research on Strategies for Mitigating Precursor Aflatoxin Contamination to Reduce Metabolite Exposure

Given the significant health and economic impacts of aflatoxin contamination, extensive research has focused on developing effective mitigation strategies. These approaches span the entire crop production chain and include agricultural, biological, and technological interventions aimed at reducing the presence of precursor aflatoxins like AFB1.

Good Agricultural Practices (GAPs): An integrated management approach that combines multiple pre- and post-harvest strategies is considered the most effective way to control aflatoxin contamination. mdpi.comtandfonline.com This includes the synergistic use of resistant cultivars, proper irrigation, pest management, timely harvesting, rapid drying, and appropriate storage. aflasafe.comfrontiersin.org Farmer education on GAPs has been shown to be a critical component in reducing aflatoxin levels in harvested crops. mdpi.com

Biological Control: One of the most promising and widely researched strategies is the use of atoxigenic (non-toxin-producing) strains of Aspergillus flavus to competitively exclude their toxigenic counterparts. mdpi.com Commercial biocontrol products, such as Aflasafe®, are applied in the field, where the atoxigenic strains colonize the crop and significantly reduce the population of toxin-producing fungi. nih.govicrisat.org This method has proven effective in reducing aflatoxin contamination in maize and groundnuts by over 80-90% in various studies. nih.gov Other microorganisms, including bacteria like Bacillus subtilis and yeasts, have also shown potential in inhibiting fungal growth or degrading aflatoxins. frontiersin.orgmdpi.com

Host-Plant Resistance and Genetic Engineering: Developing crop varieties with enhanced resistance to fungal infection or aflatoxin accumulation is a primary goal of many breeding programs. grainsa.co.zafoodandnutritionjournal.org While traditional breeding has had some success, modern biotechnological approaches are accelerating progress. Research into host-induced gene silencing (HIGS) has shown significant potential. nih.gov In this strategy, the crop plant is genetically engineered to produce small RNA molecules that specifically target and silence key genes in the aflatoxin biosynthetic pathway of the fungus. nih.govnih.gov Studies have demonstrated that this approach can reduce aflatoxin levels by over 75% in field conditions and up to 95% in post-harvest storage. nih.gov

Physical and Chemical Decontamination: After harvest, several physical methods can be used to reduce aflatoxin levels. Sorting and separating damaged, discolored, or moldy kernels can effectively remove a significant portion of the contaminated material. engineeringforchange.orgresearchgate.net Industrial processes like heating, roasting, and gamma radiation can also degrade aflatoxins, though their effectiveness varies and they may not be suitable for all commodities or settings. frontiersin.orgfrontiersin.org Chemical methods, such as treatment with ammonia (B1221849) (ammonization), can effectively destroy aflatoxins but are typically reserved for animal feed due to safety and regulatory concerns. frontiersin.org

Table 3: Overview of Aflatoxin Mitigation Strategies

| Strategy Type | Method | Description | References |

|---|---|---|---|

| Agricultural | Good Agricultural Practices (GAPs) | Integrated use of best practices in planting, irrigation, harvesting, and storage. | mdpi.comtandfonline.comfrontiersin.org |

| Biological | Competitive Exclusion (e.g., Aflasafe®) | Application of atoxigenic A. flavus strains to outcompete toxigenic strains in the field. | nih.govicrisat.orgmdpi.com |

| Genetic | Host-Plant Resistance | Conventional breeding and genetic engineering (e.g., HIGS) to create less susceptible crop varieties. | foodandnutritionjournal.orgnih.govnih.gov |

| Physical | Sorting and Cleaning | Manual or mechanical removal of contaminated kernels based on physical appearance. | engineeringforchange.orgresearchgate.net |

| Chemical | Ammonization | Chemical treatment to detoxify aflatoxin-contaminated feed. | frontiersin.org |

Research Gaps and Future Directions in Aflatoxin P1 Investigations

Comprehensive Elucidation of Enzymatic Networks Governing the Full Metabolic Fate of Aflatoxin P1

This compound is a primary metabolite of Aflatoxin B1 (AFB1), formed through O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. scirp.orgmdpi.comresearchgate.netnih.gov While the initial conversion of AFB1 to AFP1 is recognized as a detoxification step, the complete enzymatic network responsible for the further metabolism and ultimate fate of AFP1 is not fully understood. nih.gov Research indicates that AFP1 can undergo glucuronidation to form this compound glucuronide, a more water-soluble conjugate that facilitates excretion. ontosight.ainih.gov This process is catalyzed by UDP-glucuronyltransferase enzymes in the liver. ontosight.ai

However, several questions remain unanswered. The specific isoforms of CYP enzymes and UDP-glucuronyltransferases that exhibit the highest affinity and catalytic efficiency for AFP1 need to be definitively identified. In some species, like mice, AFP1 is a major metabolite, whereas in humans, it is formed in trace amounts. nih.govresearchgate.net Understanding the inter-species variations in the expression and activity of these enzymes is critical for extrapolating animal model data to human health risk assessments. researchgate.net Furthermore, the potential for AFP1 to undergo other Phase II conjugation reactions, such as sulfation, or to be acted upon by other enzyme systems, remains largely unexplored. A comprehensive mapping of these enzymatic pathways is a critical research gap.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Enzymes (where known) | Role in AFP1 Metabolism | Research Gap |

| Cytochrome P450 (CYP) | CYP1A2, CYP3A4 | Catalyze the O-demethylation of AFB1 to form AFP1. scirp.orgresearchgate.net | Identification of specific isoforms with the highest affinity for AFP1 and their regulation. |

| UDP-Glucuronyltransferases (UGTs) | Not fully specified | Catalyze the glucuronidation of AFP1 to AFP1 glucuronide for excretion. ontosight.ai | Identification and characterization of specific UGT isoforms involved in AFP1 conjugation. |

| Other Potential Enzymes | Sulfotransferases, Glutathione (B108866) S-transferases | Potential for other Phase II conjugation reactions. | Investigation into the role of other enzyme systems in the complete metabolic clearance of AFP1. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic this compound Pathway Mapping

To achieve a holistic understanding of AFP1's metabolic pathways and its biological impact, the integration of "omics" technologies is essential. Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic perturbations caused by AFP1 exposure. mdpi.comtandfonline.com By analyzing biofluids like urine and plasma, as well as tissue extracts, researchers can identify and quantify a wide range of metabolites, offering insights into the systemic effects of AFP1. mdpi.comtandfonline.com For instance, metabolomics studies on AFB1 have revealed significant alterations in amino acid and lipid metabolism. mdpi.com Similar targeted and untargeted metabolomics approaches are needed for AFP1 to map its unique metabolic fingerprint.

Proteomics, the comprehensive analysis of proteins, can complement metabolomics by identifying changes in protein expression in response to AFP1. This can help to pinpoint the specific enzymes and other proteins that are up- or down-regulated, providing a more dynamic view of the cellular response to AFP1 exposure. For example, proteomics could identify the specific CYP and UGT isoforms whose expression levels change upon exposure to AFP1, thus validating and expanding upon findings from enzymatic assays. The combined power of these omics technologies will enable a more complete and integrated understanding of the this compound metabolic network.

Development of Novel High-Throughput and Portable Analytical Platforms for Field-Based this compound Detection

The ability to rapidly and accurately detect AFP1 in various matrices, particularly in agricultural settings and food production chains, is crucial for exposure assessment and mitigation. Current laboratory-based methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), are highly sensitive and specific but are often time-consuming, expensive, and require specialized personnel and equipment. mdpi.combioengineer.orgnih.gov This limits their utility for on-site or field-based testing.

There is a pressing need for the development of novel high-throughput and portable analytical platforms for AFP1 detection. Emerging technologies like biosensors and microfluidic "lab-on-a-chip" devices offer promising solutions. bioengineer.orgfrontiersin.org These platforms can integrate sample preparation, separation, and detection into a single, miniaturized device, enabling rapid and automated analysis. bioengineer.org For mycotoxins in general, portable systems based on lateral flow assays and chemiluminescence imaging are already in development, demonstrating the feasibility of this approach. mdpi.comknowmycotoxins.comh5mag.com Future research should focus on developing specific recognition elements for AFP1, such as aptamers or monoclonal antibodies, that can be integrated into these portable platforms. frontiersin.org The goal is to create cost-effective, user-friendly devices that can provide real-time or near-real-time results in the field, empowering farmers, food producers, and regulators to make informed decisions.

Table 2: Comparison of Analytical Platforms for this compound Detection

| Analytical Platform | Advantages | Disadvantages | Suitability for Field Use |

| HPLC, LC-MS/MS | High sensitivity, high selectivity, well-established. mdpi.comnih.gov | Expensive, time-consuming, requires skilled operators and a laboratory setting. bioengineer.org | Low |

| ELISA | Relatively rapid, can be high-throughput. mdpi.commdpi.com | Can have cross-reactivity issues, may require sample cleanup. | Moderate |

| Biosensors (e.g., aptasensors) | Rapid, portable, potential for high sensitivity and selectivity. frontiersin.org | May require further development for robustness and reliability in complex matrices. | High |

| Microfluidic "Lab-on-a-Chip" | Automated, low sample and reagent consumption, potential for multiplexing. bioengineer.orgmdpi.com | Fabrication can be complex, may require specialized manufacturing. | High |

Advanced Computational Methodologies for Predictive Modeling of this compound Biological Interactions and Metabolic Pathways

Advanced computational methodologies, including in silico modeling, offer a powerful and cost-effective approach to predict the biological interactions and metabolic pathways of AFP1. nih.govresearchgate.net These methods can be used to screen for potential interactions with biological targets, predict metabolic fate, and estimate toxicological endpoints. nih.govmdpi.com For example, molecular docking studies can predict the binding affinity of AFP1 for the active sites of various metabolizing enzymes, helping to prioritize which enzymes to investigate experimentally. nih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of AFP1 based on its chemical structure. mdpi.com Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of AFP1 in the body, providing insights into its potential for accumulation in different tissues. researchgate.net While in silico models cannot replace experimental validation, they can significantly guide and refine laboratory-based research, reducing the time and resources required to investigate the toxicological profile of AFP1. nih.gov These predictive models can be particularly valuable for assessing the potential risks associated with AFP1 exposure in the absence of extensive experimental data.

Standardization of Analytical Methods for this compound Across Diverse Research Contexts for Enhanced Comparability

A significant challenge in the field of mycotoxin research is the lack of standardization in analytical methods, which can lead to difficulties in comparing data across different studies and laboratories. iarc.fr To enhance the comparability and reliability of research findings on AFP1, there is a critical need for the standardization of analytical methods. This includes the development and validation of standard operating procedures (SOPs) for sample collection, preparation, and analysis. scielo.brnih.gov

Inter-laboratory proficiency testing and the development of certified reference materials for AFP1 are also essential components of a robust quality assurance framework. bipm.org Establishing standardized protocols for various analytical techniques, from HPLC to emerging biosensor technologies, will ensure that data generated from different research contexts are consistent and comparable. mdpi.com This will facilitate more robust risk assessments and the development of effective, evidence-based regulatory policies for AFP1. The adoption of standardized methods will ultimately strengthen the scientific foundation for understanding the role of AFP1 in food safety and public health.

Q & A

Q. What analytical methods are most effective for detecting and quantifying aflatoxin P1 in biological samples, and how do their sensitivities compare?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) is widely used for quantifying this compound due to its specificity for hydroxylated metabolites . For cost-effective screening in large-scale studies, minicolumn assays provide qualitative data but lack the precision required for regulatory compliance . When selecting methods, prioritize validation parameters (e.g., limit of detection, recovery rates) based on study objectives. For example, HPLC is essential for distinguishing this compound from structurally similar metabolites like aflatoxin M1 and Q1 .

Q. How does this compound function as a phase I metabolite, and what are its implications for toxicity studies?

- Methodological Answer : this compound is a hydroxylated derivative of aflatoxin B1, formed via cytochrome P450-mediated oxidation. Its reduced epoxide reactivity compared to aflatoxin B1 may lower direct DNA adduct formation, but its role in chronic toxicity requires investigation using in vitro models (e.g., hepatic microsomal assays) to quantify metabolic pathways . Researchers should compare urinary excretion rates of this compound with other metabolites (e.g., aflatoxin M1) to assess metabolic clearance efficiency in human cohorts .

Q. What are the primary challenges in standardizing this compound detection across different matrices (e.g., urine vs. food samples)?

- Methodological Answer : Matrix interference is a critical challenge. Urine samples require affinity chromatography (e.g., monoclonal antibody-based Sepharose columns) to isolate this compound from competing compounds . For food matrices, extraction protocols must account for lipid content and pH variations, which affect metabolite stability. Collaborative trials using spiked samples are recommended to validate recovery rates .

Advanced Research Questions

Q. How can experimental designs optimize the study of this compound’s synergistic effects with other mycotoxins in in vivo models?

- Methodological Answer : Employ factorial design experiments to evaluate interactions. For example, co-exposure studies with aflatoxin B1 and P1 in rodent models should monitor biomarkers like serum aflatoxin-albumin adducts and hepatic glutathione-S-transferase activity . Dose-response curves and time-series sampling are critical to distinguish additive vs. antagonistic effects .

Q. What strategies resolve conflicting data on this compound’s carcinogenic potential compared to aflatoxin B1?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation systems (e.g., human vs. rodent liver enzymes). To address this, use humanized mouse models or primary human hepatocytes to assess DNA adduct formation (e.g., AFB1-N7-Gua vs. This compound adducts) . Meta-analyses of epidemiological data should stratify results by exposure duration and cofactors like hepatitis B virus infection.

Q. How can affinity chromatography protocols be optimized for high-throughput isolation of this compound in biochemical epidemiology studies?

- Methodological Answer : Monoclonal antibody columns (e.g., anti-aflatoxin IgM bound to Sepharose 4B) achieve high specificity but require pH optimization for elution. Batch processing with automated systems can improve throughput. Validate recovery rates using isotopically labeled internal standards (e.g., ¹³C-aflatoxin P1) to correct for matrix effects .

Q. What in vitro models best replicate the metabolic conversion of aflatoxin B1 to P1 in human tissues?

- Methodological Answer : Primary human hepatocytes or HepaRG cells retain CYP3A4/1A2 activity, enabling realistic metabolite profiling. Compare metabolic rates under hypoxia vs. normoxia to simulate disease states. LC-MS/MS quantification of intracellular vs. extracellular this compound can clarify excretion dynamics .

Methodological Considerations for Future Studies

- Data Contradiction Analysis : Use sensitivity analyses to weigh evidence quality. For example, prioritize studies employing validated detection methods (HPLC/LC-MS) over those relying on immunoassays with cross-reactivity risks .

- Experimental Replication : Follow the Beilstein Journal’s guidelines for detailed method reporting, including batch-specific antibody performance data and raw chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.